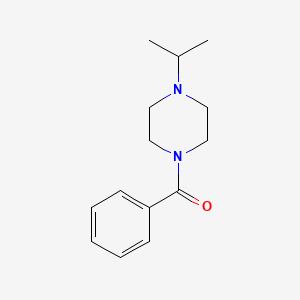

![molecular formula C19H18N4O2 B5524541 2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone and related compounds involves multiple steps, including acylation, cyclization, and substitution reactions. These processes are crucial for attaching different functional groups to the phthalazinone core, thereby modifying its chemical and biological properties. For example, the introduction of a pyridyl group has been shown to be necessary for in vivo thromboxane A2 synthetase-inhibitory activity (Yamaguchi et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound and similar phthalazinone derivatives has been analyzed using various spectroscopic techniques such as FT-IR, UV, 1H, and 13C NMR. These studies provide insights into the conformational stability, electronic transitions, and chemical environment of the atoms within the molecule. For instance, detailed analysis using Density Functional Theory (DFT) and Time-Dependent DFT calculations has characterized the theoretical molecular geometry and spectroscopic properties, highlighting the importance of the phthalazinone core's structural features (Sroczyński & Malinowski, 2017).

Chemical Reactions and Properties

Phthalazinone derivatives undergo a variety of chemical reactions, including condensation with secondary amines, cyanoethylation, and reactions with acrylonitrile to afford different products. These reactions are influenced by the substituents present on the phthalazinone core, which can affect the reactivity and the outcome of the reactions. The synthesis and reactivity of these compounds are essential for exploring their potential applications and understanding their mechanism of action (Mustafa et al., 1964).

Scientific Research Applications

Heterocyclic Compound Synthesis and Anti-inflammatory Applications

Research has highlighted the synthesis of heterocyclic compounds utilizing citrazinic acid, aiming to develop anti-inflammatory agents. This approach involves the creation of pyridines, pyrimidinones, and oxazinones, showcasing the versatility of heterocyclic frameworks in medicinal chemistry for therapeutic purposes, including anti-inflammatory activities (Amr, Sabry, & Abdulla, 2007).

Dual-activity Antiasthmatic Agents

Another study discusses the synthesis and pharmacological evaluation of phthalazinone derivatives, focusing on their dual activities as thromboxane A2 synthetase inhibitors and bronchodilators. This research underscores the potential of phthalazinone compounds in developing novel antiasthmatic medications, highlighting the importance of the phenyl moiety and the 3-pyridyl group in their activities (Yamaguchi et al., 1994).

Analgesic, Anticonvulsant, and Antiparkinsonian Agents

A series of fused oxazinone, pyrimidinone, and thiopyrimidinone derivatives were synthesized for their potential as analgesic, anticonvulsant, and antiparkinsonian agents. This line of research demonstrates the broad therapeutic applications of heterocyclic compounds, indicating the capacity for chemical modifications to yield diverse pharmacological activities (Amr, Hegab, Ibrahiem, & Abdulla, 2003).

properties

IUPAC Name |

2-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-18(22-11-5-9-17(22)16-8-3-4-10-20-16)13-23-19(25)15-7-2-1-6-14(15)12-21-23/h1-4,6-8,10,12,17H,5,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSNSDIOPMLAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)